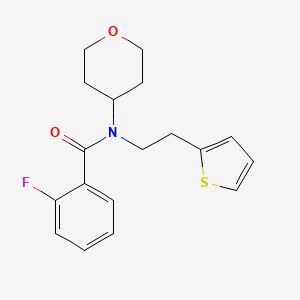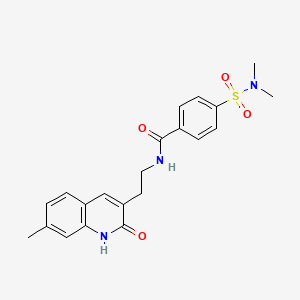
2-Bromo-5-(2,2,2-trifluoroethoxy)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Bromo-5-(2,2,2-trifluoroethoxy)pyrazine” is a chemical compound with the CAS Number: 1701582-64-0 . It has a molecular weight of 256.02 . The IUPAC name for this compound is 2-bromo-5-(2,2,2-trifluoroethoxy)pyridine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H5BrF3NO/c8-6-2-1-5(3-12-6)13-4-7(9,10)11/h1-3H,4H2 . This code provides a specific textual representation of the compound’s molecular structure.It is typically stored at room temperature in an inert atmosphere . The physical form can be liquid, semi-solid, solid, or lump .
科学的研究の応用
Precursors for Heterocyclic Synthesis
Pyrazine derivatives serve as versatile precursors for synthesizing a wide range of heterocyclic compounds. Martins et al. (2013) utilized brominated trihalomethylenones, similar in reactivity to the mentioned pyrazine derivative, to synthesize 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, demonstrating the use of such compounds in creating valuable heterocyclic structures with potential applications in drug design and material science (Martins et al., 2013).
Ligand for Metal Complexes
Pyrazine derivatives also find applications in the synthesis of metal complexes. Stagni et al. (2008) reported on heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands derived from pyrazine, highlighting their importance in the development of materials for organic light-emitting devices (OLEDs) and other optoelectronic applications (Stagni et al., 2008).
Corrosion Inhibition
On the more applied side, pyrazine derivatives are investigated for their corrosion inhibitory properties. Saha et al. (2016) and Obot et al. (2014) explored various pyrazine derivatives for their potential as corrosion inhibitors, indicating the broader applicability of these compounds in industrial applications, such as in the protection of metals and alloys (Saha et al., 2016); (Obot & Gasem, 2014).
Material Science Applications
Moreover, pyrazine derivatives are instrumental in material science, especially in the synthesis of polymers and optoelectronic materials. Meti et al. (2017) and Zhou et al. (2010) detailed the synthesis of dipyrrolopyrazine and thieno[3,4-b]pyrazine-based donor−acceptor copolymers, respectively, emphasizing their significance in photovoltaic devices and organic electronics (Meti et al., 2017); (Zhou et al., 2010).
Analytical and Spectroscopic Tools
Jones et al. (1996) explored the synthesis of trifluoromethylazoles, including pyrazine derivatives, for determining pKa values using 19F NMR spectroscopy, showcasing the utility of these compounds in analytical chemistry (Jones et al., 1996).
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding getting the compound in eyes, on skin, or clothing, and avoiding ingestion and inhalation .
作用機序
Target of Action
It is used as a reactant in the preparation of oxazoline and thiazoline derivatives , which are known to have insecticidal and acaricidal properties .
Mode of Action
Based on its use in the synthesis of oxazoline and thiazoline derivatives , it can be inferred that it may interact with its targets by donating its bromine atom during the synthesis process. This could result in changes to the target molecules, potentially altering their function.
Biochemical Pathways
Given its use in the synthesis of insecticides and acaricides , it may be involved in pathways related to the nervous system of insects and mites.
Result of Action
Its use in the synthesis of insecticides and acaricides suggests that it may contribute to the disruption of normal physiological processes in insects and mites .
特性
IUPAC Name |
2-bromo-5-(2,2,2-trifluoroethoxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c7-4-1-12-5(2-11-4)13-3-6(8,9)10/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKUFKCVEFPKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide](/img/structure/B2746942.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2746944.png)
![NCGC00385212-01_C52H82O21_Hexopyranose, 1-O-[[10-[[O--6-deoxyhexopyranosyl-(1->4)-O-[pentopyranosyl-(1->3)]hexopyranosyl]oxy]-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydro-6a,6b,9,9,12a-pentamethyl-2-methylene-4a(2H)-picenyl]carbonyl]-](/img/structure/B2746946.png)



![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(tert-butyl)acetamide](/img/structure/B2746953.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2746954.png)
![4-[(4-Methylpyrazol-1-yl)methyl]-1-prop-2-ynylpiperidine](/img/structure/B2746955.png)

![5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2746959.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2746961.png)